molecular formula C14H12FN3O4 B4511789 N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

Cat. No.: B4511789
M. Wt: 305.26 g/mol
InChI Key: AKVCGMFNXIBPTJ-UHFFFAOYSA-N
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Description

N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a synthetic organic compound with the molecular formula C16H15FN4O5 It is characterized by the presence of a fluorophenyl group, a pyridazinone ring, and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine typically involves the following steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated aromatic compound.

    Acetylation: The acetyl group is added to the pyridazinone ring through an acetylation reaction.

    Attachment of the Glycine Moiety: The final step involves the coupling of glycine to the acetylated pyridazinone intermediate.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-L-leucine
  • N-(3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Uniqueness

N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is unique due to its specific combination of a fluorophenyl group, a pyridazinone ring, and a glycine moiety

Properties

IUPAC Name

2-[[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O4/c15-10-3-1-9(2-4-10)11-5-6-13(20)18(17-11)8-12(19)16-7-14(21)22/h1-6H,7-8H2,(H,16,19)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVCGMFNXIBPTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
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N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

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